molecular formula C14H25NO5 B1653739 1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate CAS No. 193022-98-9

1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

Cat. No. B1653739
Key on ui cas rn: 193022-98-9
M. Wt: 287.35
InChI Key: QHUACTPKGSIZOO-UHFFFAOYSA-N
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Patent
US09266867B2

Procedure details

5% Pd/C (1.85 g, 50% wet) is added to a solution of 4-benzyloxymethylpiperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester (1.85 g, 0.0049 mol) in ethanol (20 mL). The reaction mixture is stirred under the positive pressure of hydrogen gas for 16 hrs at room temperature. The reaction mixture is filtered through celite bed and washed with a solution methanol and dichloromethane (1:5, 100 mL). Combine filtrate is concentrated under reduced pressure to give 4-hydroxymethylpiperidine-1,4-dicarboxylic acid 1-tert-butyl ester-4-ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzyloxymethylpiperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([CH2:19][O:20]CC2C=CC=CC=2)[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1([CH2:19][OH:20])[CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:17])([CH3:16])[CH3:18])=[O:13])[CH2:10][CH2:11]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
4-benzyloxymethylpiperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester
Quantity
1.85 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)COCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.85 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through celite bed
WASH
Type
WASH
Details
washed with a solution methanol and dichloromethane (1:5, 100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combine filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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